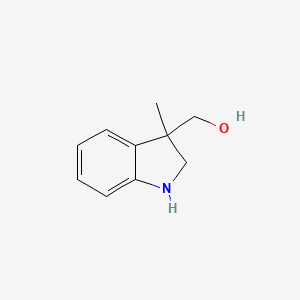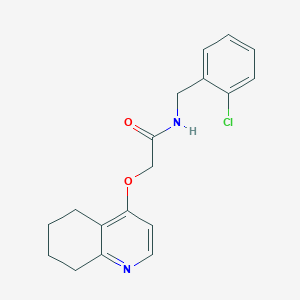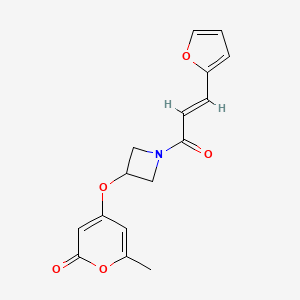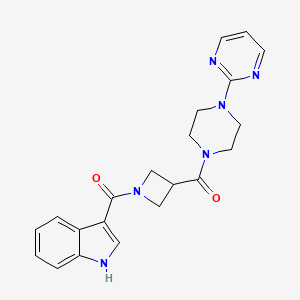![molecular formula C17H13N5O2 B2359196 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea CAS No. 249889-64-3; 792173-99-0](/img/no-structure.png)
1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a naphthyridine derivative.
Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea Derivatives
Research on urea derivatives, such as 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, reveals significant conformational adjustments due to intramolecular hydrogen bonding. These adjustments are crucial in understanding the self-assembly and polymorphism in urea-based compounds. This is demonstrated in studies of related urea derivatives and their isomers, which show different polymorphic forms and self-assemblies influenced by hydrogen bonding and anion-dependent heterosynthons (Phukan & Baruah, 2016).
Aurora Kinase Inhibition for Cancer Treatment
Urea derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial in cell proliferation and cancer development. For example, a study on a similar compound, (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas, showed significant inhibitory activities against Aurora kinases A and B. This suggests the potential of these compounds in developing anticancer agents (Defaux et al., 2014).
Antitumor and Antimicrobial Activities
Some urea derivatives exhibit promising antitumor and antimicrobial activities. For instance, novel urea derivatives were synthesized and shown to have significant inhibitory effects on various cancer cell lines and microbial pathogens. This highlights the therapeutic potential of these compounds in oncology and infectious disease management (Ling et al., 2008).
Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal
Urea derivatives can act as selective antagonists of the orexin-1 receptor, implicated in stress and anxiety disorders. For example, a urea compound showed efficacy in attenuating stress-induced hyperarousal without affecting sleep patterns, presenting a novel approach for treating psychiatric disorders associated with stress (Bonaventure et al., 2015).
Synthesis of Fluorescent Compounds for DNA Binding
Urea derivatives have been used in synthesizing fluorescent compounds with potential applications in DNA binding and bioimaging. This is demonstrated in the one-pot synthesis of dibenzo[b,h][1,6]naphthyridines, which show strong fluorescence and the ability to intercalate into double-stranded DNA (Okuma et al., 2014).
Anion Recognition and Sensing
Certain urea derivatives can act as chemosensors for specific ions, such as fluoride and metal ions. The selective sensing mechanism is often based on hydrogen bonding interactions and conformational changes upon ion binding, indicating their potential in analytical chemistry and environmental monitoring (Chahal et al., 2018).
Eigenschaften
CAS-Nummer |
249889-64-3; 792173-99-0 |
|---|---|
Molekularformel |
C17H13N5O2 |
Molekulargewicht |
319.324 |
IUPAC-Name |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea |
InChI |
InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23) |
InChI-Schlüssel |
AKMNUCBQGHFICM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-chlorophenyl)-4-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperazine](/img/structure/B2359118.png)


![N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2359122.png)



![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)
![2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanamine](/img/structure/B2359131.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2359135.png)
![N-[3-(2,2-Dicyclopropylmorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2359136.png)